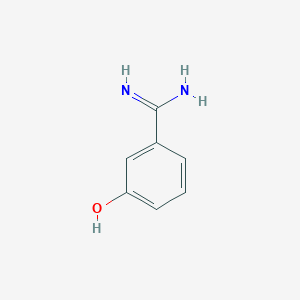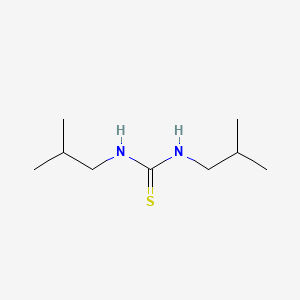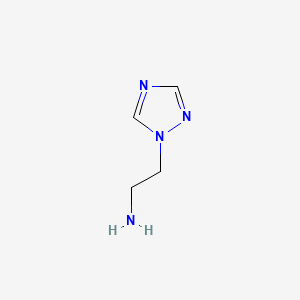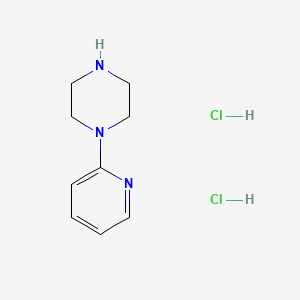
Propionic acid, 2-(cyclohexyloxy)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The hydrolysis reactions of anhydride have been frequently used as important model reactions for thermal hazard study . The hydrolysis of propionic anhydride (PA) was taken as a model reaction to study .Physical And Chemical Properties Analysis
Propionic acid is a colorless, corrosive and naturally occurring organic acid with a pungent, disagreeable and rancid odor and sour and mildly cheese-like taste . It has unlimited miscibility with water but the addition of salts can detach it from water which can be used as an extraction method .Scientific Research Applications
Crystal Structure Analysis
Research on related compounds, such as 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid, has focused on determining crystal structures to understand molecular conformations and interactions. For example, Kennard et al. (1982) elucidated the crystal structure of this compound, highlighting the hydrogen-bonded cyclic dimers and specific side-chain conformations common to phenoxyacetic and 2-phenoxypropionic acids, which are different from phenoxyisobutyric acid analogues (Kennard, Smith, Duax, & Swenson, 1982).
Reactive Extraction Techniques
The recovery of propionic acid from aqueous solutions using reactive extraction methods has been extensively studied, indicating the chemical's importance in various industries. Keshav, Chand, and Wasewar (2009) investigated the extraction of propionic acid with Aliquat 336 in different diluents, showing the efficiency of chemical over physical extraction. This research is pivotal for the downstream processing of propionic acid in biotechnological production processes (Keshav, Chand, & Wasewar, 2009).
Microbial Fermentation and Propionic Acid Production
The microbial production of propionic acid has been a subject of significant interest, given its commercial value across various sectors. Gonzalez-Garcia et al. (2017) provided an in-depth review of the metabolic pathways for biological propionate production, highlighting the potential of metabolic engineering and genome shuffling to optimize yields and reduce purification costs. This research underscores the biotechnological importance of propionic acid and related compounds in industrial applications (Gonzalez-Garcia et al., 2017).
Environmental Applications
Studies on the adsorption of hazardous substances from water using materials synthesized through reactions involving propionic acid derivatives demonstrate environmental applications. Kamaraj et al. (2018) investigated the adsorption of 2-(2-methyl-4-chlorophenoxy) propionic acid using zinc hydroxide, showcasing the potential of such materials in water purification processes (Kamaraj, Pandiarajan, Vasudevan, & Vasudevan, 2018).
Mechanism of Action
Future Directions
There has been a growing interest in the bioproduction of propionic acid by Propionibacterium . A wide range of substrates employed in propionic acid fermentation is analyzed with particular interest in the prospects of inexpensive renewable feedstocks, such as cellulosic biomass and industrial residues, to produce cost-competitive bio-propionic acid .
properties
IUPAC Name |
2-cyclohexyloxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-10(2,9(11)12)13-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFRDMBIDGPCCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1CCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238366 |
Source


|
| Record name | Propionic acid, 2-(cyclohexyloxy)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91007-35-1 |
Source


|
| Record name | Propionic acid, 2-(cyclohexyloxy)-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091007351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionic acid, 2-(cyclohexyloxy)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1305240.png)




![Phenanthro[9,10-e][1,2,4]triazine-3-thiol](/img/structure/B1305250.png)


